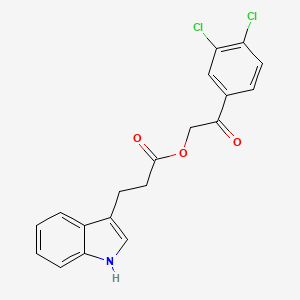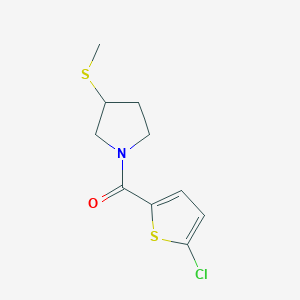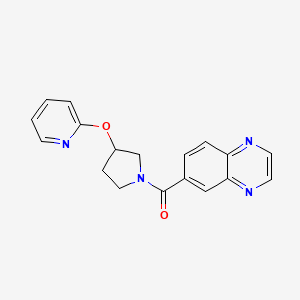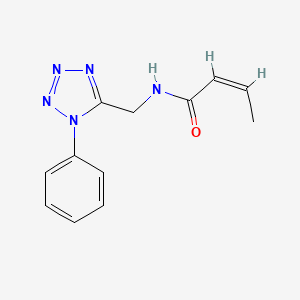
2-(3,4-dichlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dichlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DCP-LA and has been studied extensively for its mechanism of action and physiological effects.
Aplicaciones Científicas De Investigación
Preparation and Structural Characterization : A compound similar to the one , (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, was synthesized through a series of reactions including condensation, chlorination, and esterification. Its structure was confirmed using IR, 1H NMR, and X-ray diffractions, highlighting the methods used in characterizing such complex molecules (Yan Shuang-hu, 2014).
Spectroscopic and Diffractometric Study of Polymorphism : Another related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, exhibited polymorphic forms. These forms were characterized using spectroscopic and diffractometric techniques, highlighting the complexity in analyzing such compounds (F. Vogt et al., 2013).
Corrosion Inhibition Studies : Schiff bases derived from L-Tryptophan, similar in structure to the compound , were studied for their role in inhibiting corrosion of stainless steel in acidic environments. This application demonstrates the potential industrial and engineering applications of these compounds (S. Vikneshvaran & S. Velmathi, 2017).
Biological Evaluation as cPLA2α Inhibitors : Indole-based compounds, similar to the one , have been designed and synthesized for evaluation as cytosolic phospholipase A2α (cPLA2α) inhibitors. Such studies are crucial in developing new therapeutic agents (T. Tomoo et al., 2014).
Study on Cytotoxicity : Research on related compounds, such as 2-phenyacrylnitriles, highlighted the importance of the cyanide moiety in achieving cytotoxicity against cancer cell lines. This indicates the potential of these compounds in cancer research (Mark Tarleton et al., 2012).
Synthesis and Reactivity in Organic Chemistry : Various synthetic applications of related compounds, like 3-(cyanoacetyl)indoles, have been investigated. These compounds serve as starting materials for the preparation of a variety of chemically significant products (Johnny Slaett et al., 2005).
Mecanismo De Acción
Target of Action
The primary targets of 2-(3,4-dichlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate are the α and β isozymes of Glycogen Synthase Kinase-3 (GSK-3) . GSK-3 is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and gene expression .
Mode of Action
This compound acts as a potent inhibitor of GSK-3 . It competes with ATP, thereby inhibiting the activity of GSK-3 . This interaction results in the prevention of neuronal cell death induced by the PI3-kinase pathway .
Biochemical Pathways
The inhibition of GSK-3 by this compound affects several biochemical pathways. It impacts the PI3-kinase pathway, which plays a significant role in cell survival and apoptosis . By inhibiting GSK-3, the compound prevents neuronal cell death, thereby promoting cell survival .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of GSK-3 and the prevention of neuronal cell death . This can lead to neuroprotective effects and the promotion of cell survival .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in certain environments Additionally, factors such as pH, temperature, and the presence of other molecules can potentially impact the compound’s action and stability
Propiedades
IUPAC Name |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO3/c20-15-7-5-12(9-16(15)21)18(23)11-25-19(24)8-6-13-10-22-17-4-2-1-3-14(13)17/h1-5,7,9-10,22H,6,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUJZXAONDGYQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)OCC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/no-structure.png)
![1-Iodo-3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2511501.png)


![8-(4-methoxybenzyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2511510.png)



![1-(2-methoxyphenyl)-4-{[4-(1-methyl-1H-pyrazol-5-yl)-2-thienyl]sulfonyl}piperazine](/img/structure/B2511515.png)
![8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2511516.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2511517.png)
![N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide](/img/structure/B2511520.png)